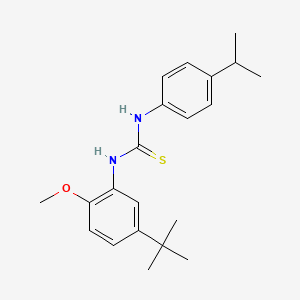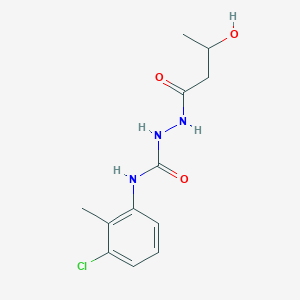![molecular formula C16H14ClF3N2O3 B4113460 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4113460.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea, also known as CFTR inhibitor-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across the cell membrane. Inhibition of CFTR has been investigated as a potential therapeutic target for the treatment of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.
Mechanism of Action
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea inhibitor-172 selectively blocks the N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea chloride channel by binding to a specific site on the protein. This inhibition prevents the transport of chloride ions across the cell membrane, leading to a decrease in the volume and pH of the airway surface liquid in the lungs. This decrease in airway surface liquid can impair mucociliary clearance and lead to the accumulation of mucus, which can contribute to the development of lung infections in cystic fibrosis patients.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea inhibitor-172 has been shown to decrease the volume and pH of the airway surface liquid in the lungs of cystic fibrosis patients. This decrease in airway surface liquid can impair mucociliary clearance and lead to the accumulation of mucus, which can contribute to the development of lung infections. N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea inhibitor-172 has also been shown to inhibit the growth and proliferation of pancreatic cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea inhibitor-172 is its selectivity for the N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea chloride channel, which allows for specific inhibition of this protein without affecting other ion channels. This selectivity makes N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea inhibitor-172 a useful tool for studying the role of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea in various physiological and pathological processes. One limitation of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea inhibitor-172 is its relatively low potency, which requires high concentrations of the compound to achieve significant inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea.
Future Directions
1. Development of more potent N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea inhibitors with improved pharmacokinetic properties for the treatment of cystic fibrosis and other diseases.
2. Investigation of the role of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea in other cancers and the potential use of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea inhibitors as anticancer agents.
3. Development of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea modulators that can increase or decrease N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea activity depending on the specific disease or condition.
4. Investigation of the effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea inhibition on other ion channels and transporters to better understand the physiological and pathological consequences of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea dysfunction.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea inhibitor-172 has been widely used in scientific research to investigate the role of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea in various physiological and pathological processes. For example, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea inhibitor-172 has been used to study the effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea inhibition on airway surface liquid volume and mucociliary clearance in the lungs of cystic fibrosis patients. N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea inhibitor-172 has also been used to investigate the role of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea in pancreatic ductal adenocarcinoma and other cancers.
properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2,5-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3/c1-24-10-4-6-14(25-2)13(8-10)22-15(23)21-9-3-5-12(17)11(7-9)16(18,19)20/h3-8H,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICGTJSEXGFXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2,5-dimethoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-bromophenyl)-7-chloro-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113377.png)
![1-[4-(allyloxy)-3-ethoxyphenyl]-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113392.png)
![1-[4-(allyloxy)phenyl]-7-chloro-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113401.png)
![3-({[(4-acetylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4113410.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4113411.png)
![methyl 5-{[(5-bromo-2-thienyl)sulfonyl]amino}-2-chlorobenzoate](/img/structure/B4113418.png)

![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113431.png)

![2-({N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4113442.png)


![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4113465.png)
![2-({4-allyl-5-[(benzylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-bromophenyl)ethanone](/img/structure/B4113466.png)